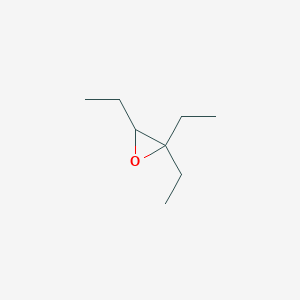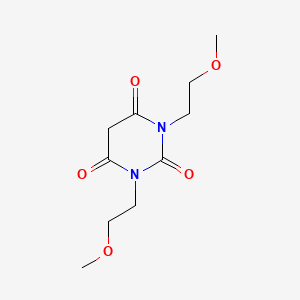
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological and photochemical properties. This compound is characterized by the presence of a nitro group at the third position and three methyl groups at the second, sixth, and seventh positions on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran typically involves the nitration of 2,6,7-trimethyl-2H-1-benzopyran. This can be achieved by treating the parent compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-2,6,7-trimethyl-2H-1-benzopyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
科学的研究の応用
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzopyran derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and optical data storage devices.
作用機序
The mechanism of action of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the benzopyran ring can participate in photochemical reactions, making it useful in photoresponsive applications .
類似化合物との比較
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic spiropyran with similar structural features but different photochemical properties.
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro-2H-1-benzopyran: Another spiropyran derivative with a methoxy group that enhances its quantum yield.
Uniqueness
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and photochemical properties.
特性
CAS番号 |
57543-83-6 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
2,6,7-trimethyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3 |
InChIキー |
DRQBSLQRAKLDGC-UHFFFAOYSA-N |
正規SMILES |
CC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)




![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)




